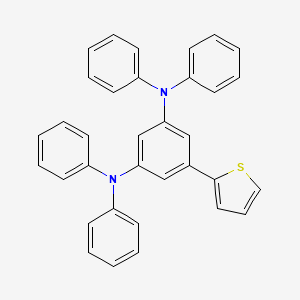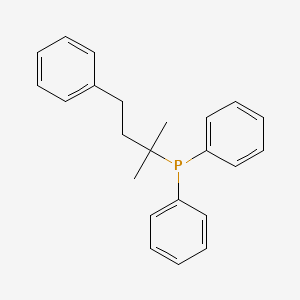
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group bonded to a 2-methyl-4-phenylbutan-2-yl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 2-methyl-4-phenylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or toluene, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Applications De Recherche Scientifique
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism by which (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific reaction or process it is used in.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diphenylphosphine: A simpler analog with two phenyl groups and one hydrogen atom.
(2-Methyl-4-phenylbutan-2-yl)phosphane: Similar structure but with different substituents.
Uniqueness
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane is unique due to its specific combination of substituents, which can influence its reactivity and the stability of the complexes it forms. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
828282-52-6 |
|---|---|
Formule moléculaire |
C23H25P |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(2-methyl-4-phenylbutan-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C23H25P/c1-23(2,19-18-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
Clé InChI |
LPXNVYKZXGXJBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


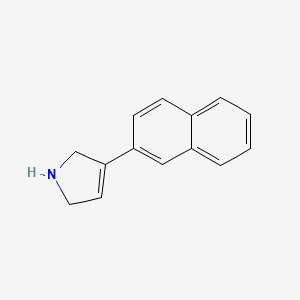
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
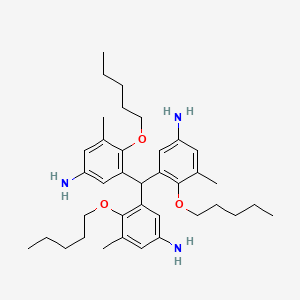
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
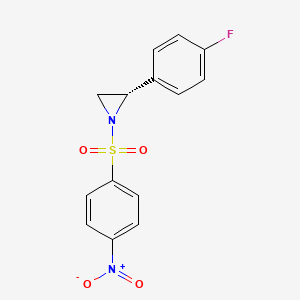
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
